Welcome to the BenchChem Online Store!
molecular formula C14H23NO4 B8518042 6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE

6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE

Cat. No. B8518042
M. Wt: 269.34 g/mol
InChI Key: DMMCPCDEDSSWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09181279B2

Procedure details

6-tert-butyl 5-methyl 6-azaspiro[2.5]octane-5,6-dicarboxylate (D4) (420 mg, 1.56 mmol) was dissolved in THF (25 ml) and the solution was cooled at −78° C. prior addition of LDA 2M sol in THF/heptane (1.16 ml, 2.34 mmol). The red solution was left stirring at −78° C. for 40 min before adding iodomethane (0.146 ml, 2.34 mmol). The reaction was allowed to warm to RT and left stirring for 3 hrs. The resulting yellow-orange solution was treated with NH4Cl sat. sol. (5 ml) and extracted with Et2O (3×50 ml). Collected organic phases were washed with NaCl sat. sol. and dried over Na2SO4. Collected organics after solvent evaporation, afforded a residue which was purified by Biotage SNAP-Si (25 g) eluting with DCM. Collected fractions after solvent evaporation afforded the title compound (D5) (320 mg)
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
THF heptane
Quantity
1.16 mL
Type
reactant
Reaction Step Three
Quantity
0.146 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:3]2([CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH:5]([C:16]([O:18][CH3:19])=[O:17])[CH2:4]2)[CH2:2]1.[Li+].[CH3:21]C([N-]C(C)C)C.C1COCC1.CCCCCCC.IC.[NH4+].[Cl-]>C1COCC1>[CH3:21][C:5]1([C:16]([O:18][CH3:19])=[O:17])[N:6]([C:9]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:10])[CH2:7][CH2:8][C:3]2([CH2:2][CH2:1]2)[CH2:4]1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
420 mg
Type
reactant
Smiles
C1CC12CC(N(CC2)C(=O)OC(C)(C)C)C(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
THF heptane
Quantity
1.16 mL
Type
reactant
Smiles
C1CCOC1.CCCCCCC
Step Four
Name
Quantity
0.146 mL
Type
reactant
Smiles
IC
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirring at −78° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The red solution was left
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
stirring for 3 hrs
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×50 ml)
WASH
Type
WASH
Details
Collected organic phases were washed with NaCl sat. sol.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Collected organics after solvent evaporation
CUSTOM
Type
CUSTOM
Details
afforded a residue which
CUSTOM
Type
CUSTOM
Details
was purified by Biotage SNAP-Si (25 g)
WASH
Type
WASH
Details
eluting with DCM
CUSTOM
Type
CUSTOM
Details
Collected fractions after solvent evaporation

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CC1(CC2(CC2)CCN1C(=O)OC(C)(C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.